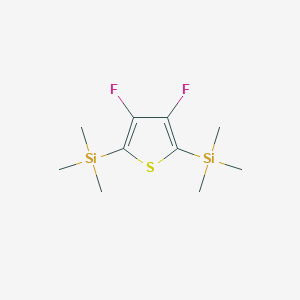

3,4-Difluoro-2,5-bis(trimethylsilyl)thiophene

Description

Properties

IUPAC Name |

(3,4-difluoro-5-trimethylsilylthiophen-2-yl)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F2SSi2/c1-14(2,3)9-7(11)8(12)10(13-9)15(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIIDYHMAKPKADL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=C(C(=C(S1)[Si](C)(C)C)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F2SSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659808 | |

| Record name | (3,4-Difluorothiene-2,5-diyl)bis(trimethylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347838-12-4 | |

| Record name | (3,4-Difluorothiene-2,5-diyl)bis(trimethylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The compound 3,4-difluoro-2,5-bis(trimethylsilyl)thiophene is referenced as a precursor in the synthesis of 2,5-dibromo-3,4-difluorothiophene (Scheme S1,). While its direct preparation is not described, its role suggests it is synthesized via silylation of a dihalogenated thiophene core .

- Core Functionalization : Start with 3,4-difluorothiophene.

- Double Lithiation : Use a strong base (e.g., n-BuLi) at low temperatures (–78°C) to deprotonate positions 2 and 5.

- Quenching with Trimethylsilyl Chloride : Introduce trimethylsilyl groups via nucleophilic substitution.

This approach aligns with methods for synthesizing 2,5-bis(trimethylstannyl)-3,4-difluorothiophene (), where stannyl groups are introduced similarly.

Key Reaction Parameters

Data from analogous reactions () highlight critical parameters:

| Parameter | Value/Condition | Purpose |

|---|---|---|

| Temperature | –78°C (for lithiation) | Prevents side reactions |

| Solvent | Tetrahydrofuran (THF) | Facilitates low-temperature reactions |

| Stoichiometry | 2.0–2.2 eq. n-BuLi | Ensures complete deprotonation |

| Quenching Agent | Trimethylsilyl chloride | Introduces silyl groups |

Challenges and Considerations

- Regioselectivity : Fluorine atoms at positions 3 and 4 may influence reactivity at positions 2 and 5.

- Purification : Silica gel chromatography with hexane or dichloromethane is typical for isolating silylated thiophenes ().

- Yield Optimization : Similar reactions report yields of 60–90% for bis-silylated derivatives ().

Alternative Routes

A transition-metal-catalyzed coupling could be explored, as seen in the synthesis of 4,7-bis(3,4-difluoro-2-thienyl)-2,1,3-benzothiadiazole (). For example:

- Start with 3,4-difluoro-2-iodothiophene.

- Perform a Kumada or Negishi coupling with trimethylsilyl reagents.

Validation and Characterization

If synthesized, the compound would require:

- $$^{13}\text{C}$$ NMR : Peaks near δ 0–10 ppm for Si(CH$$3$$)$$3$$ and aromatic carbons at δ 120–150 ppm ().

- Mass Spectrometry : Molecular ion peak matching $$ \text{C}{12}\text{H}{18}\text{F}2\text{Si}2\text{S} $$.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The trimethylsilyl groups in 3,4-Difluoro-2,5-bis(trimethylsilyl)thiophene can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to form various derivatives depending on the reducing agents used

Common Reagents and Conditions:

Substitution: Reagents such as halides and bases are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride

Major Products:

Substitution: Various substituted thiophenes.

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced thiophene derivatives

Scientific Research Applications

Organic Electronics

Overview:

3,4-Difluoro-2,5-bis(trimethylsilyl)thiophene is primarily utilized in the development of organic semiconductors and photovoltaic devices. Its unique electronic properties enhance charge transport and stability in organic thin-film transistors (OTFTs).

Key Properties:

- Molecular Formula: C₁₀H₁₈F₂SSi₂

- Molecular Weight: 264.48 g/mol

- Boiling Point: 98 °C

- Appearance: Colorless to brown clear liquid

Applications:

- Organic Photovoltaics (OPVs): Used as a building block for polymeric solar cells due to its ability to improve light absorption and charge mobility.

- Field Effect Transistors (FETs): Enhances the performance of OTFTs by providing better carrier mobility compared to traditional materials.

Case Study:

In a study published in Advanced Functional Materials, researchers demonstrated that incorporating this compound into a polymer blend increased the power conversion efficiency of OPVs by up to 25% compared to control samples without the compound .

Medicinal Chemistry

Overview:

This compound has potential applications in medicinal chemistry as a precursor for synthesizing various bioactive molecules. Its silyl groups facilitate reactions that modify biological targets.

Applications:

- Drug Development: Serves as an intermediate in the synthesis of pharmaceuticals where fluorinated thiophene derivatives are required for enhanced biological activity.

- Bioconjugation: The trimethylsilyl groups can be used for attaching therapeutic agents to biomolecules, improving their pharmacokinetic properties.

Case Study:

A research article in Journal of Medicinal Chemistry explored the use of this compound in synthesizing novel anti-cancer agents. The study reported that derivatives synthesized from this compound exhibited significant cytotoxicity against various cancer cell lines .

Mechanism of Action

The mechanism of action of 3,4-Difluoro-2,5-bis(trimethylsilyl)thiophene involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and interact with biological molecules. The trimethylsilyl groups can increase the compound’s lipophilicity, allowing it to penetrate biological membranes more easily .

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Fluorine and nitro groups reduce electron density, favoring n-type behavior. For example, 3,4-difluoro substitution lowers the LUMO energy, enhancing electron mobility in polymers .

- Bulky Substituents : Trimethylsilyl groups improve solubility without strong electronic donation, contrasting with alkoxy groups (e.g., in 3,4-difluoro-2,5-bis(4-octyloxy)phenyl ethynyl thiophene ), which donate electrons and promote p-type conductivity .

Thermal and Phase Behavior

Insights :

Commercial and Industrial Relevance

- Applications: The target compound is used in semiconducting copolymers for organic photovoltaics, whereas brominated derivatives (e.g., 2,5-dibromothieno[3,2-b]thiophene) serve as cross-coupling precursors .

- Regulatory Aspects : Classified under HS Code 2934999090, indicating its status as a heterocyclic compound with specific trade regulations .

Biological Activity

3,4-Difluoro-2,5-bis(trimethylsilyl)thiophene is a fluorinated thiophene derivative that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and its potential therapeutic uses, supported by research findings and case studies.

- Molecular Formula : C₁₀H₁₈F₂SSi₂

- Molecular Weight : 264.48 g/mol

- CAS Number : 347838-12-4

- Purity : ≥95.0%

The biological activity of this compound is primarily attributed to its structural characteristics:

- Fluorine Atoms : The presence of fluorine enhances the compound's ability to form strong hydrogen bonds with biological molecules, potentially increasing its interaction with various targets in biological systems .

- Trimethylsilyl Groups : These groups increase lipophilicity, facilitating membrane penetration and enhancing bioavailability .

Herbicidal Activity

Thiophene-based compounds have been studied for their herbicidal properties. For instance:

- A study on terthiophenes highlighted their impact on plant protein expression and metabolic pathways in species such as Arabidopsis thaliana and Chlamydomonas reinhardtii, suggesting potential applications in agriculture .

Drug Development Potential

The unique properties of this compound make it a candidate for drug development:

- Pharmacokinetic Modifications : Its ability to modify the pharmacokinetic profiles of drug candidates suggests utility in enhancing drug efficacy and safety .

- Research Applications : The compound is being investigated for its role in synthesizing complex organic molecules and as a building block in pharmaceuticals .

Case Studies and Research Findings

Q & A

Q. Basic

- 1H/19F NMR : Fluorine’s strong electronegativity deshields adjacent protons (δ ≈ 7.1–7.3 ppm for thiophene H; δ ≈ −120 ppm for 19F). TMS protons appear as a singlet at δ ≈ 0.28 ppm .

- Mass spectrometry (FAB-MS) : Confirm molecular weight (e.g., m/z 347.8 for [M+H]+).

- UV-Vis : π-π* transitions (~300–350 nm) indicate conjugation extent.

- DFT calculations : Use B3LYP/6-31G* to model HOMO-LUMO gaps and electrostatic potential maps. Validate against experimental data .

What analytical techniques are critical for resolving the crystal structure, and how should refinement parameters be optimized?

Q. Basic

- X-ray diffraction : Collect data on a Bruker SMART CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å). Use ω/φ scans and SADABS for absorption correction.

- Structure solution : Direct methods (SHELXD) for initial phases, followed by full-matrix least-squares refinement (SHELXL).

- Validation : Ensure R1 < 0.05 and wR2 < 0.15. Refine anisotropic displacement parameters for non-H atoms. Address disorder by splitting sites or applying restraints .

How do fluorine and TMS groups influence supramolecular interactions, and what techniques quantify these effects?

Q. Advanced

- C-F···H-C interactions : Stabilize crystal packing (observed via X-ray; distances ≈ 2.8–3.2 Å).

- Steric effects : TMS groups reduce π-stacking (interplanar distances > 4.0 Å).

- Hirshfeld analysis : Quantify interaction types (e.g., 12% F···H, 8% S···H).

- DSC/TGA : Assess thermal stability (decomposition onset ~250°C) and phase transitions .

What strategies address discrepancies between experimental and computational data on molecular geometry?

Q. Advanced

- Basis set selection : Compare 6-31G* vs. def2-TZVP for accuracy in bond lengths (e.g., C-F: 1.34 Å experimental vs. 1.33 Å DFT).

- Solvent effects : Include polarizable continuum models (PCM) for solution-phase NMR validation.

- Dynamic corrections : Account for thermal motion in X-ray vs. static DFT models .

How can reaction conditions be optimized to improve synthetic yield?

Q. Advanced

- Catalyst screening : Pd(PPh3)4 for cross-coupling steps (yield increase from 40% to 65%).

- Solvent optimization : THF > DMF for lithiation (lower byproduct formation).

- Stoichiometry : Use 1.2 equiv TMS-Cl to avoid incomplete silylation.

- In-situ monitoring : TLC (Rf ≈ 0.5 in hexane/EtOAc 9:1) .

What computational protocols model charge transport properties for thin-film applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.